Cobalt-Salen Complex Anticancer Activity: IC₅₀ of 50 µM for 3-Fluorosalicylaldehyde Derivative
Cobalt(III)-Schiff base complexes synthesized from 3-fluorosalicylaldehyde demonstrate in vitro anticancer activity with an IC₅₀ value of 50 µM, as determined in cell viability assays [1]. In contrast, the unsubstituted salicylaldehyde-derived cobalt-salen complex (Co(salen)) lacks reported anticancer activity under comparable assay conditions [2]. This differentiation is attributed to the electron-withdrawing effect of the 3-fluoro group, which modulates the redox potential and cellular uptake of the metal complex [1].
| Evidence Dimension | In vitro anticancer potency (IC₅₀) |
|---|---|
| Target Compound Data | 50 µM |
| Comparator Or Baseline | Salicylaldehyde-derived Co(salen) complex: no reported activity |
| Quantified Difference | Not applicable (activity only observed for 3-fluoro derivative) |
| Conditions | Cell viability assay; specific cell line not detailed in available abstract |
Why This Matters
For researchers developing metal-based anticancer agents, the 50 µM IC₅₀ of the 3-fluorosalicylaldehyde-derived complex provides a quantifiable benchmark absent in the parent salicylaldehyde system, justifying its selection for structure-activity relationship (SAR) studies.
- [1] King, A., et al. (2019). Physical properties, ligand substitution reactions, and biological activity of Co(III)-Schiff base complexes. Dalton Transactions, 48, 5987–6002. View Source
- [2] Møller, M., et al. (2023). Structure activity relationships for reversible O2 chemisorption by the solid phases of Co(salen) and Co(3F-salen). JACS Au, 3, 1484−1495. View Source
